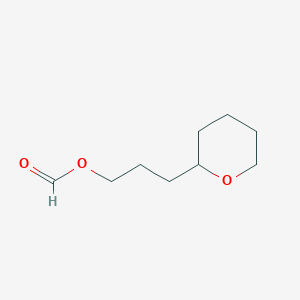
Plumbane, bromotriethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbane, bromotriethyl- is an organolead compound with the chemical formula C6H15BrPb It is a derivative of plumbane, where three ethyl groups and one bromine atom are bonded to a lead atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Plumbane, bromotriethyl- can be synthesized through the reaction of triethyllead chloride with lithium bromide in anhydrous conditions. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
(C2H5)3PbCl+LiBr→(C2H5)3PbBr+LiCl
Industrial Production Methods
Industrial production of plumbane, bromotriethyl- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Plumbane, bromotriethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to form lead(II) compounds.
Substitution: The bromine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Lead(IV) bromide and ethyl bromide.
Reduction: Lead(II) bromide and ethane.
Substitution: Triethyllead iodide and sodium bromide.
Scientific Research Applications
Plumbane, bromotriethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organolead compounds.
Biology: Studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of lead.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of plumbane, bromotriethyl- involves its interaction with molecular targets such as enzymes and cellular components. The bromine atom and ethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to toxic effects.
Comparison with Similar Compounds
Similar Compounds
- Triethyllead chloride (C6H15ClPb)
- Triethyllead iodide (C6H15IPb)
- Tetraethyllead (C8H20Pb)
Uniqueness
Plumbane, bromotriethyl- is unique due to the presence of the bromine atom, which imparts different reactivity compared to its chloride and iodide counterparts. The bromine atom can participate in specific substitution reactions that are not possible with chlorine or iodine.
Properties
CAS No. |
41141-89-3 |
|---|---|
Molecular Formula |
C6H15BrPb |
Molecular Weight |
374 g/mol |
IUPAC Name |
bromo(triethyl)plumbane |
InChI |
InChI=1S/3C2H5.BrH.Pb/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
RLEMIFPVSKAYPE-UHFFFAOYSA-M |
Canonical SMILES |
CC[Pb](CC)(CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



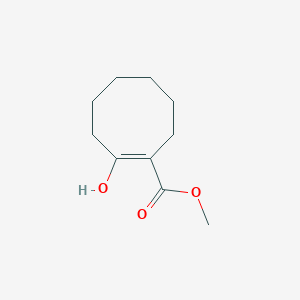


![7-(3-nitrobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11939645.png)
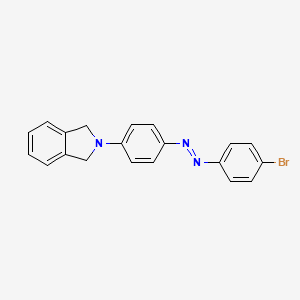

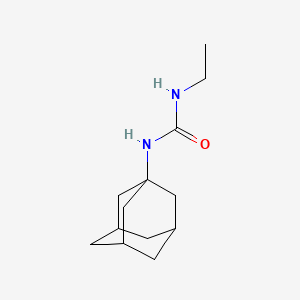

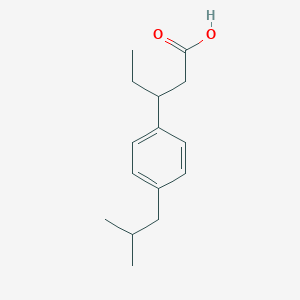

![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)
